![molecular formula C20H16N2O4S3 B187192 (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone CAS No. 5311-61-5](/img/structure/B187192.png)
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone is a synthetic compound that has been widely used in scientific research. The compound is known for its unique chemical structure, which makes it an ideal candidate for various research applications.
Wirkmechanismus
The mechanism of action of (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, the compound has also been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have a positive effect on the immune system, helping to boost the body's natural defenses against disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone in lab experiments is its unique chemical structure. The compound has a high degree of selectivity, meaning that it can target specific enzymes or cells without affecting healthy cells. However, the compound is also highly reactive and can be difficult to work with, making it challenging to use in some lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone. One area of focus could be on the development of new drugs based on the compound's unique chemical structure. Another area of research could be on the compound's potential as a treatment for other diseases, such as Alzheimer's or Parkinson's. Finally, there is also potential for research on the compound's environmental impact, particularly in terms of its toxicity and biodegradability.
Conclusion
In conclusion, (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone is a synthetic compound with a unique chemical structure that has been widely used in scientific research. The compound has shown significant anti-cancer activity and has potential as a treatment for other diseases. While there are challenges associated with working with the compound, its selectivity and range of biochemical and physiological effects make it a valuable tool for researchers.
Synthesemethoden
The synthesis of (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone involves a series of chemical reactions. The first step involves the preparation of 7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-2-thione, which is then reacted with 2-bromo-4-nitrobenzaldehyde to yield the final product. The overall synthesis process is complex and requires a high level of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone has been used in various scientific research applications. One of the primary uses of this compound is in the development of new drugs. The compound has been shown to exhibit significant anti-cancer activity, making it an attractive candidate for the development of new cancer drugs. It has also been used in the development of new antibiotics and antifungal agents.
Eigenschaften
CAS-Nummer |
5311-61-5 |
|---|---|
Produktname |
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone |
Molekularformel |
C20H16N2O4S3 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C20H16N2O4S3/c1-20(2)17-16(19(27)29-28-17)14-9-8-13(26-3)10-15(14)21(20)18(23)11-4-6-12(7-5-11)22(24)25/h4-10H,1-3H3 |
InChI-Schlüssel |
BAEYSDSSFJIZMT-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)OC)C(=S)SS2)C |
Kanonische SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)OC)C(=S)SS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



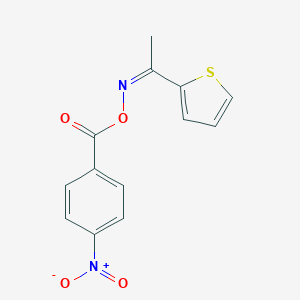

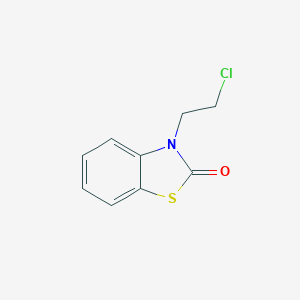
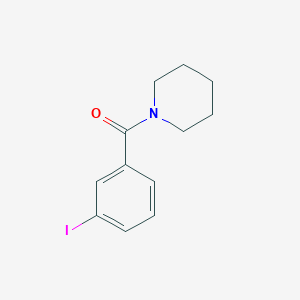
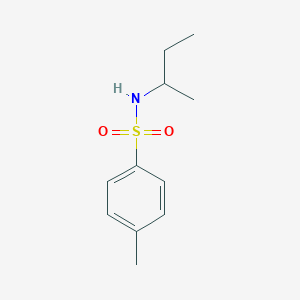
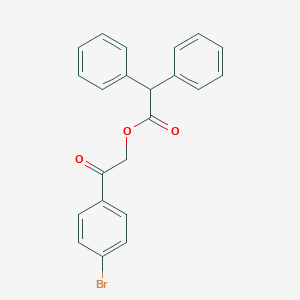
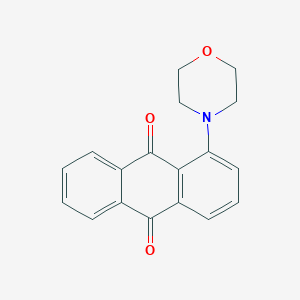
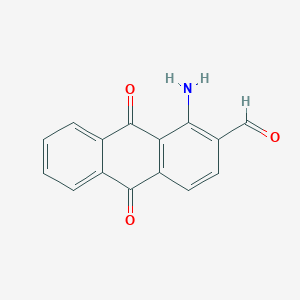
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
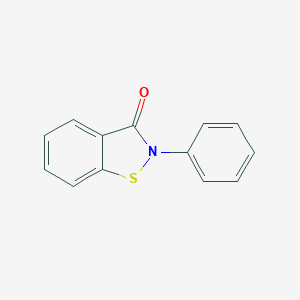

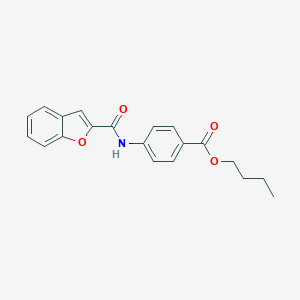
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)
![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)